Cas no 1251551-29-7 (3-(azepane-1-carbonyl)-1-(4-fluorophenyl)methyl-7-methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione)

3-(azepane-1-carbonyl)-1-(4-fluorophenyl)methyl-7-methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione 化学的及び物理的性質
名前と識別子
-
- 3-(azepane-1-carbonyl)-1-(4-fluorophenyl)methyl-7-methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
- azepan-1-yl-[1-[(4-fluorophenyl)methyl]-7-methyl-4,4-dioxo-4$l^{6},1,2-benzothiadiazin-3-yl]methanone
- 1-AZEPANYL[1-(4-FLUOROBENZYL)-7-METHYL-4,4-DIOXIDO-1H-4,1,2-BENZOTHIADIAZIN-3-YL]METHANONE
- azepan-1-yl(1-(4-fluorobenzyl)-7-methyl-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)methanone
- AKOS021910213
- F3406-6687
- azepan-1-yl-[1-[(4-fluorophenyl)methyl]-7-methyl-4,4-dioxo-4lambda6,1,2-benzothiadiazin-3-yl]methanone
- 3-(1-azepanylcarbonyl)-1-(4-fluorobenzyl)-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione
- 1251551-29-7
- 3-(azepane-1-carbonyl)-1-[(4-fluorophenyl)methyl]-7-methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
-
- インチ: 1S/C22H24FN3O3S/c1-16-6-11-20-19(14-16)26(15-17-7-9-18(23)10-8-17)24-21(30(20,28)29)22(27)25-12-4-2-3-5-13-25/h6-11,14H,2-5,12-13,15H2,1H3
- InChIKey: UOLNUVRPKDXADL-UHFFFAOYSA-N
- ほほえんだ: S1(C2C([H])=C([H])C(C([H])([H])[H])=C([H])C=2N(C([H])([H])C2C([H])=C([H])C(=C([H])C=2[H])F)N=C1C(N1C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H])=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 429.15224097g/mol
- どういたいしつりょう: 429.15224097g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 3
- 複雑さ: 750
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.4Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
3-(azepane-1-carbonyl)-1-(4-fluorophenyl)methyl-7-methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-6687-4mg |
3-(azepane-1-carbonyl)-1-[(4-fluorophenyl)methyl]-7-methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione |
1251551-29-7 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3406-6687-2mg |
3-(azepane-1-carbonyl)-1-[(4-fluorophenyl)methyl]-7-methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione |
1251551-29-7 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3406-6687-10μmol |
3-(azepane-1-carbonyl)-1-[(4-fluorophenyl)methyl]-7-methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione |
1251551-29-7 | 90%+ | 10μl |
$69.0 | 2023-05-22 | |
Life Chemicals | F3406-6687-5mg |
3-(azepane-1-carbonyl)-1-[(4-fluorophenyl)methyl]-7-methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione |
1251551-29-7 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-6687-10mg |
3-(azepane-1-carbonyl)-1-[(4-fluorophenyl)methyl]-7-methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione |
1251551-29-7 | 90%+ | 10mg |
$79.0 | 2023-05-22 | |
Life Chemicals | F3406-6687-1mg |
3-(azepane-1-carbonyl)-1-[(4-fluorophenyl)methyl]-7-methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione |
1251551-29-7 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3406-6687-5μmol |
3-(azepane-1-carbonyl)-1-[(4-fluorophenyl)methyl]-7-methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione |
1251551-29-7 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-6687-2μmol |
3-(azepane-1-carbonyl)-1-[(4-fluorophenyl)methyl]-7-methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione |
1251551-29-7 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-6687-3mg |
3-(azepane-1-carbonyl)-1-[(4-fluorophenyl)methyl]-7-methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione |
1251551-29-7 | 3mg |
$63.0 | 2023-09-10 |
3-(azepane-1-carbonyl)-1-(4-fluorophenyl)methyl-7-methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
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3-(azepane-1-carbonyl)-1-(4-fluorophenyl)methyl-7-methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dioneに関する追加情報
3-(Azepane-1-carbonyl)-1-(4-fluorophenyl)methyl-7-methyl-1H-4λ6,1,2-benzothiadiazine-4,4-dione: A Comprehensive Overview
3-(Azepane-1-carbonyl)-1-(4-fluorophenyl)methyl-7-methyl-1H-4λ6,1,2-benzothiadiazine-4,4-dione, commonly referred to by its CAS number 1251551-29-7, is a complex organic compound with a unique chemical structure. This compound belongs to the class of benzothiadiazines, which are known for their diverse applications in pharmaceuticals and materials science. The molecule features a benzothiadiazine core with substituents that include an azepane ring, a fluorophenyl group, and a methyl group. These substituents contribute to its distinctive chemical properties and potential biological activity.
The synthesis of this compound involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve the desired stereochemistry and purity. Recent advancements in synthetic chemistry have enabled more efficient routes for the preparation of such complex molecules. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields. This approach has been particularly beneficial in the preparation of benzothiadiazine derivatives like CAS 1251551-29-7.
The structural complexity of this compound makes it an interesting candidate for various applications. In the pharmaceutical industry, benzothiadiazines are often explored for their potential as kinase inhibitors or anti-inflammatory agents. Recent studies have highlighted the ability of 3-(Azepane-1-carbonyl)-1-(4-fluorophenyl)methyl-7-methyl derivatives to modulate specific cellular pathways, suggesting their potential in treating diseases such as cancer or neurodegenerative disorders.
In addition to its pharmacological applications, this compound has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics or as a component in advanced materials like polymers or nanoparticles. Researchers have recently investigated its ability to act as a precursor for self-assembling monolayers or as a building block in supramolecular chemistry.
The fluorophenyl group attached to the molecule plays a crucial role in its electronic properties and bioavailability. Fluorinated aromatic compounds are known for their stability and lipophilicity, which are desirable traits in drug design. The methyl groups present in the structure further enhance its hydrophobicity, potentially improving its solubility and permeability across biological membranes.
Recent computational studies have provided deeper insights into the molecular interactions of this compound. Quantum mechanical calculations have revealed that the azepane ring contributes significantly to the molecule's conjugation and stability. This finding has implications for both its synthesis and application in bioactive compounds.
In terms of safety and handling, while this compound is not classified as a hazardous material under current regulations, proper precautions should be taken during synthesis and handling to ensure compliance with laboratory safety standards. Its chemical stability under various conditions has been extensively studied, making it suitable for use in both academic research and industrial applications.
Looking ahead, the development of novel analogs based on this compound is expected to expand its utility further. Researchers are actively exploring modifications to the azepane ring and fluorophenyl group to optimize its pharmacokinetic properties and enhance its therapeutic potential.
In conclusion, CAS 1251551-29-7, or 3-(Azepane-1-carbonyl)-1-(4-fluorophenyl)methyl-7-methyl, represents a significant advancement in organic chemistry with multifaceted applications across various scientific domains. Its unique structure and promising properties make it a valuable compound for ongoing research and development efforts.
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